

Spectroscopic Analysis of 5-Chloro-2-hydroxybenzonitrile: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-2-hydroxybenzonitrile

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This technical guide provides a detailed overview of the spectroscopic data for **5-Chloro-2-hydroxybenzonitrile** (CAS No: 13589-72-5), a significant chemical intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the compound's spectral characteristics.

While direct experimental spectra for **5-Chloro-2-hydroxybenzonitrile** are not publicly available in all standard databases, this guide presents predicted data based on established spectroscopic principles and analysis of analogous compounds. These predictions offer a robust baseline for spectral identification and characterization.

Chemical Profile

Property	Value
IUPAC Name	5-chloro-2-hydroxybenzonitrile[1]
Synonyms	4-chloro-2-cyanophenol, 5-Chlorosalicylonitrile[1][2]
CAS Number	13589-72-5[1][3]
Molecular Formula	C ₇ H ₄ ClNO[1][3]
Molecular Weight	153.57 g/mol [3]
Exact Mass	152.9981414 Da[1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Chloro-2-hydroxybenzonitrile**.

Table 1: Predicted ¹H NMR Spectral Data

(Solvent: CDCl₃, Reference: TMS at δ 0.00 ppm)

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~ 7.55	d	~ 2.5	H-6
~ 7.40	dd	~ 8.8, 2.5	H-4
~ 6.95	d	~ 8.8	H-3
~ 5.5 - 6.5	br s	-	-OH

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

(Solvent: CDCl₃, Reference: CDCl₃ at δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 158.0	C-2 (C-OH)
~ 136.0	C-4
~ 135.5	C-6
~ 128.0	C-5 (C-Cl)
~ 118.0	C-3
~ 116.5	C \equiv N
~ 110.0	C-1

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm^{-1})	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H stretch (phenolic)
~ 3100	Medium	Aromatic C-H stretch
~ 2230	Strong	C \equiv N stretch
~ 1600, 1500, 1450	Medium-Strong	Aromatic C=C ring stretch
~ 1250	Strong	C-O stretch (phenolic)
~ 820	Strong	C-H out-of-plane bend
~ 750	Medium-Strong	C-Cl stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Ratio	Relative Intensity (%)	Assignment
155	~ 33	$[M+2]^{+}$ (due to ^{37}Cl isotope)
153	100	$[M]^{+}$ (Molecular ion, due to ^{35}Cl)
125	Moderate	$[M - \text{CO}]^{+}$
98	Moderate	$[M - \text{CO} - \text{HCN}]^{+}$
63	Moderate	$[\text{C}_5\text{H}_3]^{+}$

Experimental Protocols

The acquisition of spectroscopic data follows standardized laboratory procedures. Below are detailed methodologies for each key technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** Approximately 5-25 mg of **5-Chloro-2-hydroxybenzonitrile** is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial. The solution is then transferred into a 5 mm NMR tube. To ensure homogeneity, the sample can be gently vortexed or sonicated.
- Internal Standard:** A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solvent for chemical shift calibration ($\delta = 0.00$ ppm).
- Data Acquisition:** The NMR tube is placed in the spectrometer's probe. The experiment begins with locking onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to maximize homogeneity and improve resolution. For ^1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ^{13}C NMR, a significantly larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

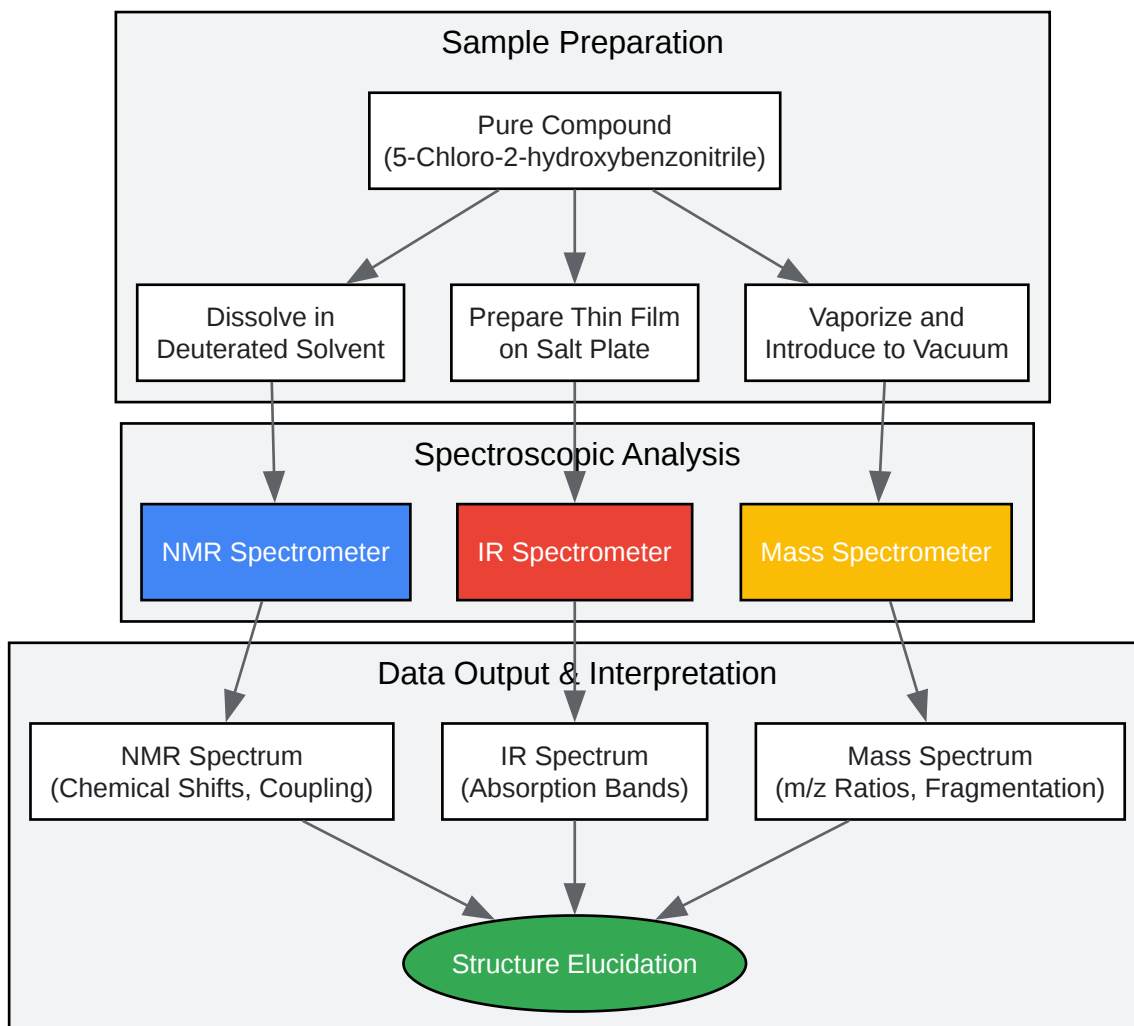
- **Sample Preparation (Thin Solid Film):** A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone. A drop of this solution is applied to a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.
- **Data Acquisition:** A background spectrum of the empty spectrometer is recorded. The salt plate with the sample film is then placed in the sample holder. The infrared spectrum is recorded by passing a beam of IR radiation through the sample and measuring the absorbance at each wavelength.
- **Data Analysis:** The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm^{-1}), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct infusion. The sample molecules enter the ionization source in the gas phase under a high vacuum.
- **Ionization:** In Electron Ionization (EI), the most common method, the gaseous molecules are bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion ($\text{M}^{+\cdot}$). Excess energy from this process often causes the molecular ion to break apart into smaller, charged fragments.
- **Mass Analysis:** The positively charged ions (the molecular ion and any fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection depends on the mass-to-charge ratio (m/z) of each ion.
- **Detection:** A detector records the abundance of ions at each m/z value. The resulting mass spectrum is a plot of relative ion abundance against the m/z ratio. The most abundant ion is designated as the base peak and assigned a relative intensity of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **5-Chloro-2-hydroxybenzonitrile**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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References

- 1. 5-Chloro-2-hydroxybenzonitrile | C7H4ClNO | CID 2777420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scbt.com [scbt.com]
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